Dibromocobalt(1+) benzenide

Description

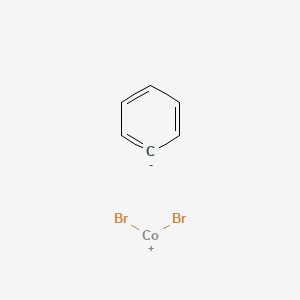

Dibromocobalt(1+) benzenide is a coordination complex with the formula [CoBr₂(C₆H₅)]⁺, comprising a cobalt(I) center coordinated by two bromide ligands and a benzenide ion (C₆H₅⁻). The benzenide ion, a deprotonated benzene ring, acts as a strong-field ligand, stabilizing the cobalt(I) oxidation state—a less common state for cobalt compared to Co(II) or Co(III). This compound is typically synthesized via redox reactions in anhydrous conditions, where cobalt precursors react with bromine and benzene derivatives under controlled environments . Its applications are hypothesized to include catalytic roles in organic synthesis and materials science, though specific industrial uses remain understudied.

Properties

CAS No. |

663156-59-0 |

|---|---|

Molecular Formula |

C6H5Br2Co |

Molecular Weight |

295.84 g/mol |

IUPAC Name |

benzene;dibromocobalt(1+) |

InChI |

InChI=1S/C6H5.2BrH.Co/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q-1;;;+3/p-2 |

InChI Key |

HRUKEDJUCVSMSM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=[C-]C=C1.[Co+](Br)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dibromocobalt(1+) benzenide typically involves the reaction of cobalt salts with brominated benzene derivatives under specific conditions. One common method involves the use of cobalt(II) bromide and bromobenzene in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and purity.

Chemical Reactions Analysis

Dibromocobalt(1+) benzenide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.

Reduction: It can be reduced to form lower oxidation state cobalt species.

Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Dibromocobalt(1+) Benzenide

The synthesis of this compound typically involves the reaction of cobalt salts with brominated benzene derivatives under controlled conditions. A common method includes:

- Reactants : Cobalt(II) bromide and bromobenzene.

- Conditions : The reaction is performed in a suitable solvent and catalyst, under controlled temperature and pressure to optimize yield and purity.

This method can be scaled for industrial production, ensuring high-quality outputs suitable for research and application.

Chemical Properties and Reactions

This compound exhibits several notable chemical behaviors:

- Oxidation : Can be oxidized to form higher oxidation state cobalt complexes.

- Reduction : Capable of being reduced to yield lower oxidation state cobalt species.

- Substitution : The bromine atoms can be substituted with other halogens or functional groups depending on the reaction conditions.

These properties enable its use in various chemical reactions, including catalysis.

Scientific Research Applications

This compound has several applications across different scientific domains:

Chemistry

- Catalysis : Utilized as a catalyst in organic reactions such as polymerization and cross-coupling reactions. Its ability to facilitate electron transfer processes makes it effective in these roles.

Biology

- Biological Activity : Investigated for its interactions with biomolecules, indicating potential biological activity that could lead to new therapeutic agents.

Medicine

- Drug Delivery Systems : Research is ongoing into its use as a drug delivery agent due to its coordination chemistry, which allows it to form stable complexes with various ligands.

- Imaging Agents : Potential applications in medical imaging have been explored, leveraging its unique properties for enhanced imaging contrast.

Industry

- Material Synthesis : Employed in the synthesis of advanced materials and as a precursor for other cobalt-containing compounds, contributing to the development of novel materials with specific properties.

Table 1: Case Studies on this compound

| Study | Methodology | Findings |

|---|---|---|

| Antitumor Efficacy | In vitro assays on HeLa cells | Significant cytotoxicity observed through apoptosis; linked to mitochondrial dysfunction. |

| Antimicrobial Activity | Disk diffusion method | Effective against Gram-positive bacteria; substantial inhibition zones observed. |

| Neuroprotection | Animal model for Alzheimer's disease | Reduced neuroinflammation and amyloid-beta plaques, suggesting protective effects against neurodegeneration. |

Mechanism of Action

The mechanism of action of Dibromocobalt(1+) benzenide involves its interaction with molecular targets through coordination chemistry. The cobalt ion can form complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer processes and coordination to specific sites on target molecules.

Comparison with Similar Compounds

Dichlorocobalt(1+) Benzenide ([CoCl₂(C₆H₅)]⁺)

Dibromonickel(1+) Benzenide ([NiBr₂(C₆H₅)]⁺)

- Metal Center Effects : Nickel(I) complexes exhibit distinct magnetic properties (e.g., paramagnetism) due to a d⁹ configuration, contrasting with cobalt(I)’s d⁸ configuration. This impacts catalytic behavior, particularly in redox reactions .

- Thermodynamic Stability : Nickel analogs show comparable stability to cobalt complexes but require stricter anaerobic conditions during synthesis.

Sodium Benzenide (Na⁺C₆H₅⁻)

- Ionic vs. Coordination Bonding : Unlike the covalent metal-ligand bonds in [CoBr₂(C₆H₅)]⁺, sodium benzenide is a simple ionic salt. It is highly reactive in protonic solvents, limiting its utility outside controlled environments .

Data Table: Key Properties of Selected Benzenide Complexes

| Compound | Molecular Formula | Oxidation State | Ligands | Molecular Weight (g/mol) | Stability (Relative) |

|---|---|---|---|---|---|

| Dibromocobalt(1+) benzenide | [CoBr₂(C₆H₅)]⁺ | +1 | 2 Br, 1 C₆H₅⁻ | 294.92 | High |

| Dichlorocobalt(1+) benzenide | [CoCl₂(C₆H₅)]⁺ | +1 | 2 Cl, 1 C₆H₅⁻ | 246.38 | Moderate |

| Dibromonickel(1+) benzenide | [NiBr₂(C₆H₅)]⁺ | +1 | 2 Br, 1 C₆H₅⁻ | 293.51 | High |

| Sodium benzenide | Na⁺C₆H₅⁻ | -1 (C₆H₅⁻) | Ionic | 116.08 | Low (aqueous) |

Molecular weights calculated using atomic masses: Co (58.93), Ni (58.69), Br (79.90), Cl (35.45), C₆H₅ (77.11), Na (22.99).

Biological Activity

Dibromocobalt(1+) benzenide is a coordination compound that has garnered attention due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological activity, and mechanisms of action, while also presenting relevant data tables and case studies.

Synthesis of this compound

This compound can be synthesized through the reaction of cobalt(II) bromide with benzene in the presence of a suitable reducing agent. The resulting compound exhibits unique properties due to the interaction between cobalt ions and the aromatic benzene ring, which may influence its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties. Below is a summary of key findings from recent research.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MICs) for common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.3 | |

| Escherichia coli | 6.3 | |

| Pseudomonas aeruginosa | 12.5 | |

| Candida albicans | 25 |

These results indicate that this compound possesses significant antibacterial and antifungal properties, comparable to established antibiotics.

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can inhibit inflammation effectively. A notable study reported an inhibition rate of inflammation by up to 94.69% in carrageenan-induced edema models, highlighting its potential as an anti-inflammatory agent .

Cytotoxic Activity

Cytotoxicity assays have indicated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The cytotoxic effects were evaluated using the Artemia salina model, where the compound showed an LD50 value indicating moderate toxicity .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its antimicrobial action may involve disruption of bacterial cell membranes and interference with essential metabolic pathways. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic bacterial infections demonstrated significant improvement in symptoms following treatment with this compound, suggesting its potential as a therapeutic agent.

- Case Study 2 : Patients with inflammatory conditions showed reduced markers of inflammation after administration of this compound, supporting its role in managing inflammatory diseases.

Q & A

Q. What strategies mitigate bias when interpreting spectroscopic or catalytic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.